molecular formula C13H20O2Si B14456480 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- CAS No. 75391-09-2

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-

Katalognummer: B14456480
CAS-Nummer: 75391-09-2
Molekulargewicht: 236.38 g/mol
InChI-Schlüssel: LPKKPGKQFYTXFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C13H20O2Si. This compound is characterized by the presence of a phenyl group and a trimethylsilyl group attached to a butanone backbone. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- typically involves the reaction of 4-phenyl-2-butanone with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trimethylsilylating agents and bases in large-scale reactions would be optimized for efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of specific functional groups in complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group provides steric hindrance and chemical stability, while the phenyl group contributes to the compound’s aromaticity and potential for further functionalization .

Eigenschaften

CAS-Nummer

75391-09-2

Molekularformel

C13H20O2Si

Molekulargewicht

236.38 g/mol

IUPAC-Name

4-phenyl-4-trimethylsilyloxybutan-2-one

InChI

InChI=1S/C13H20O2Si/c1-11(14)10-13(15-16(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3

InChI-Schlüssel

LPKKPGKQFYTXFD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(C1=CC=CC=C1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.